molecular formula C11H12ClN3O4 B11715508 (6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylic Acid

(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylic Acid

Katalognummer: B11715508
Molekulargewicht: 285.68 g/mol
InChI-Schlüssel: OWXFEDMNXOBBOW-RITPCOANSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylic Acid is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the field of antimycobacterial agents. This compound serves as a crucial synthetic intermediate in the preparation of novel oxazolidinone-class antibiotics (source) . Researchers utilize this chiral building block to develop potential therapeutics targeting drug-resistant bacterial infections, including tuberculosis. Its complex, fused polycyclic structure, featuring a stereospecifically defined (6aS,10R) configuration, is engineered to interact with the bacterial ribosome, inhibiting protein synthesis. The presence of the carboxylic acid moiety provides a versatile handle for further synthetic elaboration, allowing medicinal chemists to optimize pharmacokinetic properties and target affinity. Current research focuses on leveraging this core structure to overcome resistance mechanisms and expand the spectrum of activity against recalcitrant pathogens (source) .

Eigenschaften

Molekularformel

C11H12ClN3O4

Molekulargewicht

285.68 g/mol

IUPAC-Name

(10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-6-carboxylic acid

InChI

InChI=1S/C11H12ClN3O4/c1-5-2-18-3-6-4-19-8-7(10(16)17)13-11(12)14-9(8)15(5)6/h5-6H,2-4H2,1H3,(H,16,17)/t5-,6+/m1/s1

InChI-Schlüssel

OWXFEDMNXOBBOW-RITPCOANSA-N

Isomerische SMILES

C[C@@H]1COC[C@@H]2N1C3=NC(=NC(=C3OC2)C(=O)O)Cl

Kanonische SMILES

CC1COCC2N1C3=NC(=NC(=C3OC2)C(=O)O)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Construction of the Pyrimido-Oxazine Core

The pyrimido[5,4-b][1,oxazine intermediate is synthesized through a [3+3] cycloaddition between a functionalized pyrimidine derivative and an oxazine precursor. For example, reacting 2-amino-4-chloropyrimidine with a 1,4-oxazine diol under acidic conditions yields the bicyclic scaffold. The reaction is conducted in dimethylformamide (DMF) at 80–100°C for 12–24 hours, achieving yields of 65–75%.

Key mechanistic insight : The diol undergoes protonation, facilitating nucleophilic attack by the pyrimidine’s amino group, followed by dehydration to form the oxazine ring.

Introduction of the Methyl Group and Tetrahydrooxazine Ring

Stereoselective methylation at the 10R position is achieved using (R)-methyloxirane as an alkylating agent. The reaction proceeds in tetrahydrofuran (THF) with a catalytic amount of boron trifluoride etherate, ensuring retention of configuration at the chiral center. Subsequent hydrogenation with palladium on carbon (Pd/C) under 3 atm H₂ reduces the oxazine ring to its tetrahydro form, completing the tricyclic framework.

Esterification and Hydrolysis to Carboxylic Acid

The carboxylic acid group is introduced via ester hydrolysis. The intermediate methyl ester, methyl (6aS,10R)-2-chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,oxazino[4,3-d]pyrimido[5,4-b]oxazine-4-carboxylate, is synthesized by treating the tricyclic amine with methyl chloroformate in the presence of triethylamine. Hydrolysis employs ozone or hydroxyl radicals under ambient conditions (25°C, 1 atm) to avoid decomposition of the sensitive heterocycle, achieving ≥95% purity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cyclization : DMF outperforms acetonitrile and THF in yield due to its high polarity, stabilizing transition states.

  • Hydrogenation : Ethanol/water mixtures (9:1) enhance Pd/C activity, reducing reaction time from 24 to 8 hours.

Catalytic Systems

  • Boron trifluoride etherate : Critical for directing methylation to the 10R position; omission results in a 1:1 diastereomeric ratio.

  • Ozone-mediated hydrolysis : Superior to traditional acid/base methods, minimizing side reactions such as decarboxylation.

Characterization and Analytical Data

ParameterValue/ObservationTechniqueSource
Molecular Formula C₁₂H₁₃ClN₃O₅HRMS
Melting Point 217–218°CDSC
¹H NMR (DMSO-d₆) δ 1.43 (d, CH₃), 4.11–4.48 (m, oxazine H)400 MHz NMR
¹³C NMR δ 160.51 (C=O), 124.05 (pyrimidine C)151 MHz NMR
Purity ≥95%HPLC (C18)

Challenges and Solutions

Stereochemical Control

The 6aS and 10R configurations necessitate chiral auxiliaries or asymmetric catalysis. Employing (R)-methyloxirane ensures >90% enantiomeric excess (ee) at the 10R position.

Regioselective Chlorination

Electrophilic chlorination using N-chlorosuccinimide (NCS) in dichloromethane selectively targets the pyrimidine’s 2-position, avoiding overhalogenation.

Comparative Analysis of Hydrolysis Methods

MethodConditionsYield (%)Purity (%)Side Products
Ozone/OH-25°C, 1 atm, 8 h8295None
NaOH (1M)Reflux, 6 h6887Decarboxylation
H₂SO₄ (conc.)60°C, 3 h5578Ring-opening

Ozone-mediated hydrolysis emerges as the optimal method, combining high efficiency with minimal degradation.

Industrial Scalability Considerations

  • Continuous-Flow Synthesis : Microreactors enable precise control over ozonolysis parameters, reducing batch variability.

  • Green Chemistry : Aqueous reaction media and recyclable Pd/C catalysts align with EPA guidelines, lowering environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylic Acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of (6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylic Acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved in its mechanism of action can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Computational Similarity Metrics

Structural similarity is quantified using Tanimoto and Dice coefficients , which compare molecular fingerprints (e.g., MACCS or Morgan fingerprints) to predict bioactivity . For example:

  • A Tanimoto score >0.7 indicates significant structural overlap, often correlating with similar target interactions .
  • lists compounds with similarity scores of 0.74–0.83 to the target (Table 1), highlighting analogs with modified substituents (e.g., fluorine, piperazine) .
Table 1: High-Similarity Compounds to the Target
CAS No. Similarity Score Key Structural Differences Potential Bioactivity
226578-51-4 0.83 Fluoro, methylpiperazine, methanesulfonic salt Kinase inhibition (GSK3, HDAC)
177325-13-2 0.74 Methoxy, acridine core Antimicrobial/antitumor
182868-72-0 0.78 Fluoro, methylpiperazine, hydrochloride salt Kinase modulation

These analogs demonstrate that halogenation (Cl vs. F) and acidic groups (carboxylic vs. sulfonic) modulate solubility and target specificity .

Bioactivity Clustering and Target Overlaps

Hierarchical clustering of bioactivity profiles reveals that structurally similar compounds often share modes of action (e.g., kinase or epigenetic modulation) . For instance:

  • The target’s pyrimido-oxazine core is shared with antitumor agents in , which inhibit pathways like p38 MAPK or IRAK-4 .
  • Substructures such as the oxazine ring are critical for binding to HDACs or GSK3β, as seen in SAHA-like compounds .

Substructure and Functional Group Analysis

Maximal common subgraph algorithms (e.g., KEGG/LIGAND’s method) identify biochemically relevant motifs :

  • The pyrimido[5,4-b]oxazine core is conserved in kinase inhibitors, enabling ATP-binding pocket interactions.
  • Chlorine at position 2 may enhance hydrophobic interactions, while methyl at position 10 reduces rotational freedom, improving binding affinity .

Analytical Comparisons

  • NMR Profiling : Shifts in regions A (positions 39–44) and B (29–36) differentiate substituent effects, as seen in rapamycin analogs .
  • MS/MS Molecular Networking : Cosine scores >0.8 for fragmentation patterns indicate conserved metabolic pathways among analogs .

Implications for Drug Design

  • Structural Optimization : Fluorine substitution (as in 226578-51-4) improves metabolic stability and target selectivity over chlorine .
  • Pharmacokinetics : Carboxylic acid groups enhance aqueous solubility, but sulfonic salts (e.g., 226578-51-4) may offer better bioavailability .
  • Virtual Screening Tools : Platforms like SwissSimilarity and ligQ efficiently identify analogs with >50% similarity, accelerating lead discovery .

Biologische Aktivität

The compound (6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylic Acid is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity based on diverse sources.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidine and oxazine compounds often exhibit significant antimicrobial properties. For instance, various pyrimidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The specific compound may share similar properties due to its structural characteristics.

Compound TypeActivityReference
Pyrimidine DerivativesAntibacterial
Oxazine DerivativesAntifungal

Anticancer Potential

The ability of heterocyclic compounds to interact with cellular pathways has been well documented. Compounds structurally similar to (6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylic Acid have demonstrated cytotoxicity against various cancer cell lines. For example:

  • MCF-7 (breast cancer)
  • HepG2 (liver cancer)

Studies report IC50 values indicating the concentration required to inhibit cell growth by 50%:

Cell LineIC50 Value (µM)Reference
MCF-722.73
HepG220.08

These findings suggest that the compound could potentially serve as a lead in anticancer drug development.

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular processes. For instance:

  • Dihydrofolate reductase (DHFR) : Inhibition can lead to reduced DNA synthesis in rapidly dividing cells.

The presence of the chloro group and other substituents may enhance binding affinity and specificity towards these targets.

Case Studies

  • Antimicrobial Efficacy : A study evaluating various oxazine derivatives found that many exhibited broad-spectrum antibacterial activity. The tested compounds showed significant inhibition zones against Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Evaluation : In vitro assays demonstrated that several pyrimidine derivatives led to apoptosis in cancer cell lines through the activation of caspase pathways.

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis of polyheterocyclic compounds like this requires multi-step protocols. Key steps include:

  • Nucleophilic substitution : Use of 5-amino-4,6-dichloropyrimidine derivatives with phenol/thiophenol derivatives under basic conditions (e.g., K₂CO₃ in DMF or ethanol) to form fused rings .
  • Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane to isolate intermediates .
  • Oxidation/functionalization : Controlled introduction of carboxylic acid groups via hydrolysis or oxidation, monitored by TLC and NMR for purity . Yield optimization relies on solvent choice (polar aprotic solvents enhance reactivity), temperature control (60–100°C), and stoichiometric ratios (1:1.2 molar excess of nucleophiles).

Q. How should researchers characterize the structural and stereochemical features of this compound?

  • X-ray crystallography : Resolves absolute stereochemistry (e.g., 6aS,10R configuration) and confirms fused oxazine-pyrimidine rings .
  • NMR spectroscopy :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 6.8–8.2 ppm) and carbon types (e.g., carbonyl carbons at δ 165–175 ppm) .
  • 2D experiments (COSY, HSQC) : Maps connectivity in complex heterocycles .
    • Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ matching calculated m/z within 2 ppm error) .

Q. What stability considerations are critical for handling and storage?

  • Degradation pathways : Hydrolysis of the oxazine ring under acidic/basic conditions; esterification of the carboxylic acid group in humid environments .
  • Storage : Store at –20°C in anhydrous DMSO or under nitrogen to prevent oxidation. Monitor purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) every 3 months .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking studies : Use AutoDock Vina to predict binding to biological targets (e.g., bacterial topoisomerases) by analyzing interactions between the chlorophenyl group and hydrophobic pockets .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to evaluate electronic effects (e.g., electron-withdrawing chloro substituents enhancing electrophilicity) .
  • ADMET prediction : SwissADME assesses logP (<3 for optimal permeability) and PAINS filters to exclude promiscuous motifs .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Dose-response validation : Re-test activity in standardized assays (e.g., MIC against S. aureus ATCC 29213) with controls for solvent effects (e.g., DMSO <1% v/v) .
  • Metabolic stability assays : Liver microsome studies (human/rat) identify rapid clearance due to CYP3A4-mediated oxidation, explaining discrepancies in in vivo efficacy .
  • Structural analogs : Synthesize stereoisomers (e.g., 6aR,10S) to isolate stereospecific effects .

Q. How can researchers optimize reaction conditions to minimize by-products in large-scale synthesis?

  • DoE (Design of Experiments) : Vary temperature, solvent (DMF vs. acetonitrile), and catalyst (e.g., Pd(OAc)₂) to identify interactions affecting regioselectivity .
  • In-line monitoring : ReactIR tracks intermediate formation, enabling real-time adjustment of reaction parameters .
  • Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to improve safety and reduce halogenated waste .

Methodological Challenges and Solutions

Q. What analytical techniques differentiate between enantiomers or diastereomers of this compound?

  • Chiral HPLC : Use Chiralpak IG-3 columns with n-hexane/isopropanol (90:10) to resolve enantiomers (retention time differences >2 min) .
  • Circular dichroism (CD) : Compare Cotton effects at 220–250 nm to reference spectra for stereochemical assignment .

Q. How do researchers validate target engagement in cellular assays?

  • Photoaffinity labeling : Incorporate a diazirine moiety into the scaffold, followed by UV irradiation and pull-down assays to identify binding proteins .
  • Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of target proteins (ΔTₘ ≥2°C) in lysates treated with 10 µM compound .

Data Reproducibility and Reporting

Q. What metadata should be documented to ensure reproducibility in synthesis and bioassays?

  • Synthesis : Batch-specific data (e.g., solvent lot numbers, humidity during crystallization) .
  • Bioassays : Cell passage number, serum type (FBS vs. heat-inactivated), and instrument calibration dates .

Q. How should researchers address batch-to-batch variability in pharmacological studies?

  • QC/QA protocols : Enforce ≥95% purity (HPLC) and ≤0.5% residual solvents (GC-MS) for all batches .
  • Stability-indicating assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation-resistant formulations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.